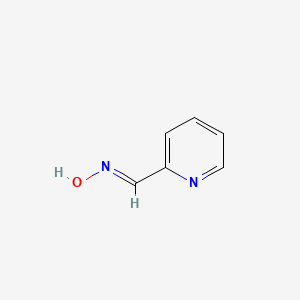

Pyridine-2-aldoxime

Description

Contextual Significance in Modern Chemical Science

In the realm of modern chemical science, Pyridine-2-aldoxime (B213160) is recognized primarily for its nucleophilic and chelating properties. The oxime functional group (-CH=NOH) is a key player, with the lone pair of electrons on the nitrogen and oxygen atoms readily participating in chemical reactions. This reactivity is central to its most well-known application: as a precursor to reactivators of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Organophosphate nerve agents and pesticides can inhibit AChE, leading to severe and often fatal consequences. This compound is a crucial starting material in the synthesis of pralidoxime (B1201516) (2-PAM), an antidote that effectively reverses this inhibition. nih.govmdpi.comnih.govsigmaaldrich.comnih.gov

Beyond its role in medicinal chemistry, this compound serves as a versatile ligand in coordination chemistry. chemimpex.comresearchgate.netnih.govacs.orgnih.gov The nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the oxime group can coordinate with a wide variety of metal ions, forming stable complexes with diverse structures and properties. nih.govacs.org This has led to its use in analytical chemistry for the detection of metal ions and in the development of novel catalysts and materials. chemimpex.comchemimpex.com

The fundamental properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| CAS Number | 2110-14-7 |

| Melting Point | 110-112 °C |

| pKa | 3.59, 10.18 (at 20°C) |

| Solubility | Soluble in methanol (B129727) |

Data sourced from various chemical suppliers and databases. guidechem.comscbt.comsigmaaldrich.com

Historical Development and Pivotal Discoveries in this compound Research

The story of this compound is intrinsically linked to the development of antidotes for organophosphate poisoning, a significant threat that emerged after World War II. mdpi.com A landmark discovery was made by Irwin B. Wilson and his colleagues, who demonstrated that hydroxylamine (B1172632) could reactivate organophosphate-inhibited cholinesterase. nih.gov This foundational work paved the way for the synthesis of more potent reactivators.

In the mid-1950s, a pivotal moment in this compound research occurred. Wilson and Ginsburg synthesized the first clinically relevant pyridinium (B92312) aldoxime reactivator, pralidoxime (2-PAM), by reacting this compound with methyl iodide. nih.gov Concurrently and independently, similar research was being conducted in the United Kingdom, also leading to the synthesis and recognition of 2-PAM's reactivating properties. nih.gov These discoveries marked a turning point in the treatment of nerve agent poisoning.

A timeline of key discoveries is presented below:

| Year | Discovery | Significance |

| 1846 | Isolation of picoline, a precursor to pyridine derivatives. nih.gov | Laid the groundwork for the synthesis of pyridine-based compounds. |

| Mid-1950s | Irwin B. Wilson demonstrates hydroxylamine's ability to reactivate inhibited cholinesterase. nih.gov | Established the chemical principle for developing organophosphate antidotes. |

| 1956 | Synthesis of pralidoxime (2-PAM) from this compound by Wilson and Ginsburg. nih.gov | Provided the first effective clinical antidote for nerve agent poisoning. |

| 1958 | Grob et al. report on this compound (pralidoxime) as an adjunct to atropine (B194438) for reversing neuromuscular block from organophosphate poisoning. mdpi.comnih.gov | Further established the therapeutic utility of this compound derivatives. |

| 1966 | Development of a new, higher-yield synthesis of 2-pyridine aldoximes from 2-chloromethylpyridines. dtic.milacs.org | Improved the accessibility of this crucial intermediate for research and production. |

Scope and Interdisciplinary Relevance of this compound Studies

The influence of this compound extends far beyond its initial application in toxicology and medicinal chemistry. Its unique chemical properties have made it a valuable tool in a variety of scientific fields, highlighting its interdisciplinary relevance.

Organic Synthesis: this compound is a versatile building block in organic synthesis, utilized in the preparation of a wide range of heterocyclic compounds and other complex organic molecules. chemimpex.comresearchgate.netchemscene.com Its reactive oxime group can participate in various chemical transformations, allowing chemists to construct intricate molecular architectures.

Coordination and Organometallic Chemistry: As a chelating ligand, this compound forms stable complexes with a multitude of metal ions. nih.govacs.org The study of these complexes provides insights into fundamental principles of coordination chemistry and has led to the development of new catalysts for organic reactions and materials with interesting magnetic and optical properties. nih.govchemimpex.com For instance, iridium(III) complexes incorporating this compound have been synthesized and structurally characterized. nih.gov

Analytical Chemistry: The ability of this compound to form colored complexes with certain metal ions has been exploited for their detection and quantification. chemimpex.comchemimpex.com This makes it a useful reagent in environmental monitoring and industrial quality control.

Materials Science: The coordination complexes of this compound are being explored for the development of new materials. chemimpex.com The structural diversity and tunable electronic properties of these complexes make them promising candidates for applications in areas such as molecular magnets and sensors.

Agricultural Science: Research has explored the use of this compound in formulating protective agents for crops against harmful chemicals and pests. chemimpex.com

The broad utility of this compound is a testament to the power of fundamental chemical research. A single, relatively simple molecule has proven to be a key that unlocks solutions and new avenues of investigation across a wide spectrum of scientific inquiry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine-2-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Derivatization Strategies

Advanced Synthetic Routes for Pyridine-2-aldoxime (B213160)

The most common and direct method for synthesizing this compound involves the condensation reaction between pyridine-2-carboxaldehyde and hydroxylamine (B1172632) or its hydrochloride salt wikipedia.orgsmolecule.comontosight.aibenchchem.comdtic.milontosight.ai. This reaction typically proceeds under mild conditions, often in aqueous or alcoholic solutions, sometimes with the addition of a base to neutralize the acid formed when using hydroxylamine hydrochloride.

An alternative route utilizes 2-chloromethylpyridines, which react with hydroxylamine in a buffered aqueous-ethanolic solution to yield pyridine-2-aldoximes dtic.milgoogle.com. This method offers a way to synthesize substituted pyridine-2-aldoximes by starting with appropriately substituted 2-chloromethylpyridine precursors.

Synthesis of this compound Derivatives and Analogues

The this compound moiety can be chemically modified to create a range of derivatives with altered properties and expanded applications.

Quaternization of the pyridine (B92270) nitrogen atom is a key strategy for producing derivatives with enhanced biological activity, particularly as acetylcholinesterase (AChE) reactivators.

This compound Methiodide (2-PAM Iodide): This salt is typically synthesized by reacting this compound with methyl iodide. The reaction is often carried out in solvents such as benzyl (B1604629) alcohol or acetone (B3395972), with yields reported to be good wikipedia.orgsmolecule.combenchchem.comcore.ac.uk. For instance, reacting this compound with methyl iodide in acetone under microwave irradiation can yield the methiodide salt efficiently core.ac.uk.

This compound Methochloride (2-PAM Chloride): Several routes exist for the synthesis of the chloride salt. One method involves the conversion of the pre-formed methiodide salt to the chloride using silver chloride or ion-exchange resins google.com. A more direct approach involves the quaternization of this compound with methyl chloride. This reaction is effectively performed in N,N-dimethylformamide (DMF) under pressure, leading to high yields and purity google.comgoogle.com. Another pathway involves the formation of an intermediate metho-methylsulfate by reacting this compound with dimethyl sulfate, followed by treatment with the hydrochloride salt of a hydrocarbon amine google.com.

Table 1: Synthesis of this compound Quaternary Ammonium (B1175870) Salts

| Derivative | Alkylating Agent | Solvent(s) | Conditions | Typical Yield | Reference(s) |

| This compound Methiodide | Methyl iodide | Benzyl alcohol, Acetone | Room temperature to heating, MW irradiation | Good | wikipedia.orgsmolecule.combenchchem.comcore.ac.uk |

| This compound Methochloride | Methyl chloride | N,N-dimethylformamide (DMF) | Under pressure, heating | High | google.comgoogle.com |

| This compound Methochloride | Dimethyl sulfate | (intermediate formation) | Followed by reaction with amine hydrochloride | High | google.com |

| This compound Methochloride | Methyl iodide | Acetone | Microwave irradiation | High | core.ac.uk |

This compound can be incorporated into larger molecular architectures to create hybrid or conjugate systems with tailored functionalities.

Polydiacetylene Conjugates: this compound has been covalently linked to diacetylene monomers. Upon polymerization, these form stimulus-responsive polydiacetylene systems that exhibit color changes in the presence of specific analytes, such as the pesticide malathion, enabling colorimetric detection mit.edu. A specific example is the diacetylene-pralidoxime (DA-PAM) conjugate mit.edu.

Hybrid AChE Reactivators: Research has focused on developing non-quaternary pyridine aldoxime conjugates linked to peripheral site ligands (PSLs) via flexible linkers. These hybrids aim to improve the efficacy and pharmacokinetic properties of acetylcholinesterase reactivators compared to traditional pyridinium (B92312) oximes like 2-PAM nih.gov. For example, conjugates with piperazine (B1678402) linkers have been synthesized and evaluated nih.gov.

Atropine (B194438) Conjugates: Hybrid molecules combining atropine with pyridine-4-aldoxime (B7857832) (a related analogue) have been synthesized. These conjugates aim to provide a multifunctional antidote for organophosphate poisoning, potentially offering improved efficacy and reduced side effects researchgate.net.

Table 2: Hybrid and Conjugate Systems of this compound

| Conjugate Type | Other Component(s) | Linker/Strategy | Targeted Application/Property | Reference(s) |

| Polydiacetylene Conjugate | Diacetylene monomer | Covalent linkage | Stimulus-responsive systems for colorimetric detection of hazardous molecules (e.g., malathion) | mit.edu |

| Hybrid AChE Reactivator | Peripheral Site Ligand (PSL) | Alkyl chains, Piperazine linker | Improved acetylcholinesterase reactivation, enhanced blood-brain barrier penetration | nih.gov |

| Hybrid Antidote | Atropine | Butyl linker (for pyridine-4-aldoxime analogue) | Multifunctional antidote for organophosphate poisoning | researchgate.net |

Various chemical strategies are employed to functionalize this compound, tailoring its properties for specific applications.

Alkylation: As detailed in Section 2.2.1, the pyridine nitrogen can be alkylated with agents like methyl iodide or methyl chloride to form quaternary ammonium salts. This modification is critical for enhancing its activity as an AChE reactivator wikipedia.orgsmolecule.combenchchem.comcore.ac.ukgoogle.comgoogle.com.

Metal Complexation: this compound acts as a bidentate ligand, coordinating with various metal ions through its pyridine nitrogen and oxime oxygen atoms. It forms complexes with transition metals such as zinc, mercury, ferrous, and ferric ions smolecule.combenchchem.comresearchgate.net. These metal complexes are explored for their catalytic, spectroscopic, or biological properties. For example, zinc complexes have been studied for their potential to stimulate enzyme biosynthesis researchgate.net.

Conjugation: Covalent attachment to polymers, such as polydiacetylenes, or to other biologically active molecules, like atropine, creates hybrid systems. This strategy is used to develop advanced detection systems or multifunctional therapeutic agents mit.edunih.govresearchgate.net.

Table 3: Functionalization Strategies for this compound

| Functionalization Type | Reagent/Method | Resulting Modification | Targeted Application Area(s) | Reference(s) |

| Alkylation | Methyl iodide, Methyl chloride, Dimethyl sulfate | Quaternary ammonium salt formation (e.g., methiodide, methochloride) | Acetylcholinesterase reactivation, enhanced biological activity | wikipedia.orgsmolecule.combenchchem.comcore.ac.ukgoogle.comgoogle.com |

| Metal Complexation | Metal salts (e.g., ZnI₂, HgI₂, Zn(CH₃COO)₂) | Formation of mononuclear or coordination complexes | Catalysis, sensing, studies of biological interactions, enzyme stimulation | smolecule.combenchchem.comresearchgate.net |

| Conjugation | Coupling reactions, Polymerization | Covalent linkage to polymers (polydiacetylenes) or other molecules (e.g., atropine) | Advanced sensing systems, multifunctional antidotes, materials science | mit.edunih.govresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

While specific green synthesis protocols for this compound are still emerging, general principles of green chemistry can be applied to its synthesis and that of related oximes.

Solvent Reduction/Elimination: Methods involving solvent-free grinding for oxime synthesis, catalyzed by materials like bismuth oxide (Bi₂O₃), exemplify a green approach by minimizing solvent waste and simplifying work-up procedures d-nb.info. Although not directly applied to this compound in the cited literature, this principle is transferable.

Use of Water-Miscible Solvents: The synthesis of pyridine-2-aldoximes from 2-chloromethylpyridines often utilizes mixtures of water and water-miscible organic solvents, which can be considered a step towards greener processes compared to using exclusively volatile organic solvents google.com.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption, leading to more efficient and potentially greener synthetic routes for derivatives like this compound methiodide core.ac.uk. This method often results in improved yields and reduced by-product formation.

Iii. Coordination Chemistry of Pyridine 2 Aldoxime

Ligand Properties and Coordination Modes

Pyridine-2-aldoxime (B213160) exhibits several key properties that make it an effective ligand in coordination chemistry. Its ability to coordinate to metal centers through multiple donor atoms allows for the formation of stable chelate rings and the construction of diverse supramolecular architectures.

This compound primarily functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the oxime group chemimpex.comchemimpex.combenchchem.comiucr.orgajol.inforesearchgate.netmdpi.comnih.govajol.infohelsinki.firesearchgate.netnih.govnih.govscispace.commdpi.comresearchgate.netresearchgate.netmdpi.com. This chelating interaction typically forms a stable five-membered ring with the metal center, a phenomenon known as the chelate effect researchgate.netnih.gov. The ligand can exist in its neutral, protonated form (paoH) or as a deprotonated anion (pao⁻). In the deprotonated state, the oximate oxygen atom can also participate in coordination or engage in hydrogen bonding, further influencing the complex's structure and properties iucr.orgmdpi.comajol.infonih.govnih.govscispace.com. While the pyridyl nitrogen and oxime nitrogen are the primary coordination sites, the oxime oxygen has been observed to coordinate in certain complexes, particularly when the ligand is deprotonated, leading to varied coordination behaviors and bridging capabilities iucr.orgnih.govnih.govresearchgate.net. This bidentate coordination mode is a consistent feature across many transition metal complexes of this compound, including those of palladium, zinc, cadmium, nickel, and iron researchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.net.

The specific influence of the syn/anti configuration of the oxime group in this compound on its coordination behavior is not extensively detailed in the provided literature. While the "syn" isomer is commonly referenced chemimpex.comchemimpex.combenchchem.com, direct comparative studies on the coordination differences between syn- and anti-pyridine-2-aldoxime are scarce. Variations in coordination modes and complex structures are more frequently attributed to the positional isomerism of the aldoxime group on the pyridine ring (e.g., 2- vs. 3- vs. 4-pyridine aldoxime) or the presence of other functional groups within the ligand. For instance, 3-pyridine aldoxime typically acts as a monodentate ligand coordinating solely through its pyridyl nitrogen, unlike the bidentate 2-isomer nih.gov.

Synthesis and Characterization of Metal Complexes

This compound has been widely utilized as a ligand for the synthesis and characterization of a diverse array of metal complexes across the transition metal series. These complexes exhibit varied structural motifs, from simple mononuclear species to intricate multinuclear clusters and extended coordination polymers.

This compound forms complexes with numerous transition metals, including iron, copper, nickel, cobalt, zinc, cadmium, palladium, platinum, rhenium, iridium, and mercury.

Iron (Fe): Iron(II) complexes of the type [Fe(HL)₂Cl₂] have been synthesized, where this compound acts as a bidentate ligand coordinating through its nitrogen donor atoms mdpi.com.

Copper (Cu): Copper(II) complexes are frequently prepared, often displaying bidentate coordination by this compound ajol.infoajol.infoejpmr.comresearchgate.net. Copper(I) complexes have also been reported, sometimes adopting tetrahedral geometries jscimedcentral.com.

Nickel (Ni): Nickel(II) complexes are commonly synthesized, with this compound acting as a bidentate ligand in mononuclear, polymeric, and polynuclear structures ajol.infoajol.inforesearchgate.netresearchgate.netejpmr.comhelsinki.fiacs.org.

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes have been synthesized, with this compound often serving as a bidentate chelating ligand. Studies have reported dinuclear and cluster complexes involving cobalt ajol.infoajol.infohelsinki.fiscispace.commdpi.com.

Zinc (Zn): A substantial number of zinc(II) complexes have been synthesized, ranging from mononuclear species to complex multinuclear clusters and coordination polymers. This compound typically coordinates in a bidentate fashion iucr.orgajol.infoajol.inforesearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netnih.govgoogle.atacs.orgmdpi.com.

Cadmium (Cd): Cadmium(II) complexes, including one-dimensional coordination polymers, have been synthesized, with this compound acting as a bidentate chelating ligand iucr.orgajol.infonih.govajol.inforesearchgate.netmdpi.com.

Palladium (Pd): Palladium(II) complexes have been characterized, often involving bidentate coordination of this compound, leading to distorted square-planar geometries researchgate.netnih.gov.

Platinum (Pt): Platinum(II) complexes incorporating this compound have been synthesized, exploring its role as an ancillary ligand researchgate.net.

Rhenium (Re): Rhenium(I) tricarbonyl complexes with this compound have been investigated theoretically, examining the effects of ancillary ligands on electronic and spectroscopic properties researchgate.netopenalex.orgnih.gov.

Iridium (Ir): Iridium(III) complexes featuring this compound have been synthesized, sometimes involving C-H bond activation or acting as ancillary ligands researchgate.netrsc.org.

Mercury (Hg): Mercury(II) complexes with this compound have been prepared and characterized researchgate.netresearchgate.net.

This compound is a versatile building block for constructing more complex multinuclear coordination assemblies, including dinuclear complexes, clusters, and coordination polymers.

Dinuclear Complexes: Several dinuclear complexes have been reported, involving metals such as copper(II) ajol.infoajol.inforesearchgate.net, zinc(II) researchgate.netnih.govgoogle.at, and cobalt(III) mdpi.com. These structures often feature bridging ligands or specific coordination modes that link two metal centers. For instance, zinc(II) benzoate (B1203000) chemistry can yield dinuclear paddle-wheel structures with this compound nih.gov.

Polynuclear Clusters: The ligand has been instrumental in the formation of higher nuclearity clusters. Examples include dodecanuclear zinc(II) clusters nih.govgoogle.at, tetrametallic, hexametallic, and nonametallic nickel(II) clusters acs.org, and a dicobalt(III)iron(III) cluster mdpi.com. These assemblies often arise from the specific coordination preferences of the metal ions and the multidentate potential of the ligand or its deprotonated forms.

Coordination Polymers: this compound and its derivatives serve as linkers or ancillary ligands in the construction of one-dimensional coordination polymers nih.govacs.orgmdpi.commdpi.com and potentially higher-dimensional networks. These structures are built through the repeating coordination of metal ions with the organic ligands, often involving bridging motifs.

The nature of counterions and auxiliary ligands significantly influences the structure, dimensionality, and properties of the resulting metal complexes.

Counterions: Chloride (Cl⁻) is frequently observed as a counterion in complexes of palladium(II), platinum(II), and cobalt(III) researchgate.netnih.govscispace.comresearchgate.net. Iodide (I⁻) is found in cadmium(II) and mercury(II) complexes nih.govresearchgate.net. Sulfate (SO₄²⁻) and perchlorate (B79767) (ClO₄⁻) have also been reported as counterions in various complexes ajol.infoacs.orgmdpi.com.

Auxiliary Ligands: Auxiliary ligands play a crucial role in dictating the coordination sphere and geometry of the metal center. Examples include:

Halides: Chloride mdpi.com and iodide nih.govresearchgate.net often act as coordinating ligands, completing the coordination sphere of metal ions.

Carboxylates: Benzoate nih.gov and acetate (B1210297) researchgate.netresearchgate.netnih.govgoogle.atacs.org groups are common, often acting as bridging or chelating ligands, contributing to the formation of paddle-wheel structures or clusters.

Dicarboxylates: Ligands like 1,4-benzenedicarboxylate (bdc) iucr.org and other dicarboxylic acids acs.orgmdpi.com are used to bridge metal centers, leading to coordination polymers.

Other Nitrogen Donors: Ligands such as 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy) have been used in conjunction with this compound in cobalt(III) chemistry helsinki.fiscispace.com. Cyclometallating ligands like 2-phenylpyridine (B120327) (ppy) are employed with platinum(II) researchgate.net.

Anions: Azide ions (N₃⁻) have been incorporated into zinc(II) coordination assemblies nih.gov.

Solvent Molecules: Water (H₂O) and methanol (B129727) (MeOH) often appear as coordinated ligands or lattice solvates, influencing crystal structure and stability nih.govajol.infohelsinki.firesearchgate.netnih.govscispace.comresearchgate.netnih.gov.

Iv. Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography of Pyridine-2-aldoxime (B213160) and its Metal Complexes

X-ray crystallography remains a cornerstone for determining the precise three-dimensional arrangement of atoms in crystalline solids, offering unparalleled detail on molecular geometry, conformation, and packing. Studies involving this compound and its metal complexes have revealed diverse coordination environments and intricate supramolecular assemblies.

The coordination geometries around the metal ions in this compound complexes vary depending on the metal, its oxidation state, and the presence of other ligands. Distorted octahedral geometries are commonly observed for complexes with transition metals like Fe(II), Co(II), Zn(II), and Cd(II) researchgate.netnih.govacs.orgacs.orgumich.edu. For instance, in a copper(II) complex, a square pyramidal coordination was reported mdpi.com, while heterodinuclear complexes have shown distorted octahedral or trigonal prismatic environments nih.govhelsinki.fi.

Specific bond lengths and angles provide quantitative data on the molecular geometry. For example, in a cadmium(II) complex with di-2-pyridyl ketone oxime (a related ligand), the Cd-Npyridyl and Cd-Noxime bond lengths were found to be typical for six-coordinate cadmium(II) centers, with values like Cd1-N1 at 2.375(6) Å and Cd1-N3** at 2.503(7) Å nih.gov. The chelate angle N1—Cd1—N1 in a pyridine-2-carboxamide oxime complex was measured at 86.7(2)° iucr.org. In an iron(II) complex, Fe-O bond lengths ranged from 2.005(2) to 2.053(2) Å, and Co-N bond distances in a cobalt(III) complex were between 1.884(3) and 1.961(3) Å researchgate.net. Trans angles in cadmium complexes were reported in ranges such as 155.2(1)°–171.0(1)° nih.gov.

Table 1: Selected Bond Lengths and Angles in this compound Metal Complexes

| Complex Type / Metal | Bond / Angle | Value (Å or °) | Reference |

| Cu(II) complex | Cu-Npyridine | Generally longer | mdpi.com |

| Cu-Noxime | Generally shorter | mdpi.com | |

| Cu1-N1 | 2.0341(9) | mdpi.com | |

| Cu1-N2 | 1.9967(9) | mdpi.com | |

| Cd(II) complex | Cd-Npyridyl | Typical for 6-coord. | nih.gov |

| Cd-Noxime | Typical for 6-coord. | nih.gov | |

| Cd1-N1 | 2.375(6) | nih.gov | |

| Cd1-N3** | 2.503(7) | nih.gov | |

| Cd1-Br1 | 2.607(1) | nih.gov | |

| Cd1-Br2 | 2.643(1) | nih.gov | |

| Trans angles (complex 2) | 155.2(1)–171.0(1) | nih.gov | |

| Fe(II) complex | Fe1-O | 2.005(2)–2.053(2) | researchgate.net |

| Co(III) complex | Co-Npyridyl | Slightly larger | researchgate.net |

| Co-Noximato | Shorter | researchgate.net | |

| Co-N | 1.884(3)–1.961(3) | researchgate.net | |

| Pyridine-2-carboxamide oxime complex | N1—Cd1—N1 angle | 86.7(2) | iucr.org |

Vibrational Spectroscopy (FTIR, Raman) for Structural Characterization

Infrared (IR) and Raman spectroscopies are invaluable for identifying functional groups and probing the vibrational modes of molecules, providing direct evidence of ligand coordination. The vibrational spectra of this compound and its metal complexes reveal characteristic bands associated with the pyridine (B92270) ring and the oxime moiety, and importantly, their shifts upon complexation.

The C=N stretching vibration, typically found around 1605 cm⁻¹ in iron complexes acs.org or around 1569 and 1520 cm⁻¹ in other metal complexes rsc.org, often shifts to higher wavenumbers upon coordination, indicating the involvement of the imine nitrogen in bonding to the metal center acs.org. The N-O stretching vibration of the oxime group, observed around 942 cm⁻¹ in the free ligand, shifts to lower wavenumbers (e.g., 932 cm⁻¹) in complexes, suggesting coordination through the oxime nitrogen nih.gov. The presence of unionized oxime protons is indicated by v(OH) stretching frequencies appearing as multiple bands between 3194 and 2791 cm⁻¹, distinct from the broad band of the free ligand acs.org. Bands related to the C=N and N-O groups are also characteristic acs.org. The loss of oxime protons upon deprotonation during complex formation is often inferred from spectral changes rsc.org. Vibrations of the pyridine ring also undergo shifts upon coordination to the metal, confirming the involvement of the pyridine nitrogen nih.gov.

Table 2: Characteristic Vibrational Bands (cm⁻¹) in this compound and its Complexes

| Ligand / Complex Type | Band Assignment | Frequency (cm⁻¹) | Reference |

| This compound | v(C=N) | ~1605 | acs.org |

| v(C=N) | 1569, 1520 | rsc.org | |

| v(N-O)oxime | ~942 | nih.gov | |

| v(N-O)oxime | 1036–1069 | acs.org | |

| v(OH)oxime | ~3250 | acs.org | |

| Fe(II) complexes | v(C=N) (coordinated) | 1654–1614 | acs.org |

| v(N-O) (coordinated) | 1069–1036 | acs.org | |

| Cd(II) complex | v(N-O)oxime (coord.) | ~932 | nih.gov |

| Metal complexes | v(C=N) (shift) | Higher wavenumbers | acs.org |

| Metal complexes | v(C=N) (reduction) | 1569, 1520 → lower | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for characterizing the structure and dynamics of this compound and its complexes in solution. These techniques provide detailed information about the chemical environment of protons and carbon atoms.

Studies have shown that the structural integrity of some complexes may not be maintained in solution, such as in DMSO. NMR data can indicate dissociation of ligands or structural transformations uobaghdad.edu.iqresearchgate.net. For free this compound (2paoH) in d₆-DMSO, characteristic proton signals appear at δ 11.66 ppm (OH proton), 8.08 ppm (oxime carbon proton), and 8.57 ppm (α-aromatic proton) nih.gov. Upon complexation, these signals typically shift. For instance, in a cadmium(II) complex, the corresponding signals were observed at δ 10.97 ppm (OH), 7.42 ppm (oxime carbon proton), and 9.13 ppm (α-aromatic proton) nih.gov. These shifts are indicative of changes in the electronic environment due to metal coordination and potential deprotonation of the oxime group. NMR is also used to confirm the purity of synthesized complexes and ligands researchgate.netacs.orgresearchgate.netnsf.gov.

Electronic Absorption and Emission Spectroscopy of this compound Complexes

Electronic absorption and emission spectroscopy are employed to investigate the electronic transitions within this compound complexes, providing insights into their photophysical properties and electronic structures. These studies are often complemented by theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

This compound itself exhibits absorption bands in the UV region, typically around 240 nm asianpubs.org. Upon complexation with metal ions, new absorption bands appear in the UV-Vis spectrum, often attributed to charge-transfer transitions (metal-to-ligand, ligand-to-ligand, or intraligand charge transfer) and d-d transitions acs.orgasianpubs.orgmit.edu. For example, Cu(II) and Ni(II) complexes show absorption bands in the 352-490 nm range asianpubs.org. Rhenium(I) complexes with this compound have displayed characteristic absorption bands in the visible region, with calculated values for lowest-lying transitions in Re(I) complexes reported around 481-493 nm, assigned to MLCT/LLCT/XLCT or ILCT characters iucr.orgacs.orgmit.edu. A trinuclear Co-Fe complex showed bands at 312, 390, and ~505 nm in ethanol (B145695) solution mdpi.com.

Some complexes can exhibit luminescence, with emission properties often related to intraligand (IL) or MLCT transitions acs.orgmdpi.commit.eduacs.org. The solvent polarity can influence these spectra, with red shifts generally observed in less polar solvents acs.orgmit.edunih.gov.

Table 3: Electronic Absorption Maxima (λmax) of this compound Complexes

| Complex Type / Metal | Solvent | λmax (nm) | Assignment | Reference |

| This compound | - | ~240 | Ligand-based transition | asianpubs.org |

| Cu(II) / Ni(II) | Methanol (B129727) | 391-352, 490-423 | Charge Transfer, d-d transitions | asianpubs.org |

| Re(I) complex 1 | - | ~481 (calc.) | MLCT/LLCT/XLCT | iucr.org |

| Re(I) complex 2 | - | ~354 (calc.) | MLCT/LLCT/ILCT | mit.edu |

| Re(I) complex 3 | - | ~486 (calc.) | MLCT/LLCT/ILCT | iucr.org |

| Trinuclear Co-Fe | EtOH | 312, 390, ~505 | d-d transitions, CT (NH₂pao⁻ → Fe³⁺) | mdpi.com |

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of synthesized complexes, thereby verifying their identity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Time-of-Flight Mass Spectrometry (TOF-MS-ES+) are routinely used.

For an iron(II) complex, TOF-MS-ES+ analysis of the ion [C₁₂H₁₂ClFeN₄O₂]⁺ yielded a found value of m/z 335.0007, closely matching the calculated value of 334.9998 mdpi.com. In the characterization of an iridium complex, ESI-MS detected a signal at m/z 670.86 for the species [Ir(benzq)₂(pyrald)] (calculated m/z 670.13) rsc.org. High-resolution mass spectrometry (HRMS) has also been employed, for example, to confirm the molecular ion [M]⁺ for a caged oxime derivative C₂₀H₂₉N₄O₄⁺ with a found m/z of 389.2369 (calculated 389.2183) umich.edu. These mass spectrometric data provide strong evidence for the successful synthesis and correct formulation of the metal complexes.

Compound Name List:

this compound

Pyridine-2-carboxamide oxime

Di-2-pyridyl ketone oxime

Pyridine-2-amidoxime

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic characteristics and reactivity of Pyridine-2-aldoxime (B213160). These studies focus on how the molecule's electron distribution governs its chemical behavior.

DFT calculations have been employed to assess the electronic features of this compound, particularly in the context of its performance as a corrosion inhibitor. mdpi.comresearchgate.net The aldoxime group at position 2 is known to have an electron-withdrawing effect, which pulls electron density from the pyridine (B92270) ring. mdpi.com This effect decreases the electron density of the pyridine ring, which can limit its ability to coordinate with metal atoms like iron. mdpi.com Molecular electrostatic potential (MEP) maps generated by DFT calculations visually confirm this, showing high electron density concentrated on the nitrogen atom of the pyridine ring and the -N-OH group of the oxime, identifying these as potential binding sites. mdpi.com

In studies of Rhenium(I) tricarbonyl complexes containing this compound as a ligand, DFT has been used to explore how auxiliary ligands (X) influence the electronic structures and spectroscopic properties of the entire complex. acs.orgnih.gov These theoretical investigations are vital for tuning the properties of such complexes for potential applications in areas like organic light-emitting diodes (OLEDs). acs.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, providing critical insights into chemical reactivity. slideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability and reactivity. researchgate.netnih.gov

For this compound (2POH) and its protonated form (2POH+), quantum chemical calculations have determined the energies of these frontier orbitals. researchgate.netnih.gov A smaller energy gap generally corresponds to higher reactivity. nih.gov In a comparative study, neutral 2POH was found to have a significantly larger energy gap compared to its isomer, 3-pyridylaldoxime (3POH), suggesting lower reactivity for 2POH. researchgate.netnih.gov

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2POH | -6.012 | -2.581 | 3.431 |

| 2POH+ | -9.141 | -6.020 | 3.121 |

Data sourced from quantum chemical calculations. researchgate.netnih.gov

In the context of Rhenium(I) complexes, FMO analysis shows that the contribution of an auxiliary ligand (X) to the HOMO of the complex Re(X)(CO)3(this compound) varies depending on the ligand's π-donating ability. acs.orgnih.gov For instance, the contribution to the HOMO decreases in the order of X = -C≡C > -Cl > -CN. nih.gov

Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules and predict their photophysical properties, such as light absorption and emission. acs.orgnih.gov These calculations are particularly insightful for understanding the nature of electronic transitions.

For Rhenium(I) complexes of this compound, TD-DFT calculations reveal that the lowest-lying absorption bands involve a mixture of charge transfer transitions. acs.orgnih.gov These can include metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT). acs.orgnih.gov For example, in the complex [Re(CN)(CO)3(this compound)], the lowest energy absorption is assigned to a {[d(Re) + π(CO) + π(N^N)] → [π*(N^N)]} transition, which has a combined MLCT/LLCT/ILCT character. nih.gov The specific nature of these transitions and their energies are influenced by the auxiliary ligands and the solvent environment. acs.orgnih.gov Solvent effects, for instance, can cause red shifts (a shift to longer wavelengths) in both absorption and emission spectra as the solvent polarity decreases. nih.gov

Molecular Dynamics (MD) and Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) Simulations

MD and SCC-DFTB are powerful simulation techniques used to study the dynamic behavior and interactions of molecules, especially at interfaces. mdpi.comresearchgate.net These methods provide an atomistic view of processes like adsorption on a surface over time.

The adsorption of this compound (2POH) on metal surfaces has been investigated to understand its role as a corrosion inhibitor. mdpi.comresearchgate.net Combined MD and SCC-DFTB simulations have been performed to model the interaction between 2POH and an iron surface (Fe(110)). mdpi.comresearchgate.netnih.gov

MD simulations show that in a simulated aqueous solution, both the neutral (2POH) and protonated (2POH+) forms of the molecule tend to adopt a parallel adsorption orientation on the iron surface. researchgate.netresearchgate.net This flat orientation maximizes the contact between the molecule and the surface.

The SCC-DFTB method provides deeper insights into the bonding mechanism. These simulations revealed that the neutral 2POH molecule has a very weak interaction with the Fe(110) surface, with a calculated interaction energy of just -0.007 eV. mdpi.comresearchgate.net However, its protonated form, 2POH+, shows a significantly stronger ability to bond with the iron surface, exhibiting an interaction energy of -1.897 eV. mdpi.comresearchgate.net This suggests that protonation is key to the chemical adsorption of this compound on iron. nih.gov Analysis of the projected density of states (PDOS) confirms that the pyridine molecules are chemically adsorbed on the iron surface, as indicated by changes in the electronic states upon adsorption. mdpi.comresearchgate.net

| Molecule | SCC-DFTB Interaction Energy (eV) | MD Adsorption Energy (eV) |

|---|---|---|

| 2POH (neutral) | -0.007 | -2.85 |

| 2POH+ (protonated) | -1.897 | -5.69 |

Data sourced from SCC-DFTB and MD simulations. mdpi.comresearchgate.net

Quantum Chemical Calculations for Bonding Interactions

Quantum Chemical Calculations (QCCs) provide fundamental data on the bonding within and between molecules. researchgate.netnih.gov These calculations can predict the strength and nature of chemical bonds. nih.gov

In the study of this compound's interaction with an iron surface, QCCs were used to compare calculated bond distances with the sum of the covalent radii of the interacting atoms. nih.gov The calculated bond lengths for Fe-C, Fe-N, and Fe-O were all found to be within the sum of their respective covalent radii. nih.gov This finding suggests that strong chemical interactions, characteristic of chemisorption, are formed between the protonated this compound molecule and the iron surface. nih.gov The principles of Hard and Soft Acids and Bases (HSAB), informed by these calculations, further help in predicting the bonding trends between the inhibitor molecule and the metal surface. researchgate.netnih.gov

Molecular Modeling for Enzyme-Ligand Interactions

Molecular modeling techniques, such as molecular docking and dynamics, are essential for understanding how a ligand like this compound or its derivatives might interact with a biological target, such as an enzyme. frontiersin.orgsemanticscholar.org These interactions are governed by non-covalent forces including hydrogen bonds, electrostatic interactions, and van der Waals forces. frontiersin.orgscitechnol.com

The primary enzyme target for pyridine aldoximes is acetylcholinesterase (AChE), particularly when it has been inhibited by organophosphorus compounds. nih.gov Molecular modeling studies have investigated the interactions of various pyridine aldoximes within the active site of inhibited human AChE. nih.gov While direct studies on this compound (2-PA) are part of this broader research, detailed modeling has often focused on its close relatives like Pralidoxime (B1201516) (2-PAM) and 4-pyridine aldoxime (4-PA). nih.gov

These models help visualize how the ligand fits into the enzyme's active site. scitechnol.com For an effective reactivator, the oxime group must be positioned correctly to attack the phosphorus atom of the inhibitor that is covalently bound to a serine residue in the enzyme's active site. nih.gov Modeling can predict the likelihood of a ligand adopting this "near attack conformation." nih.gov For instance, studies have shown that the orientation of the pyridinium (B92312) ring within the active site gorge is crucial; interactions of the pyridine ring can sometimes trap the molecule in a non-productive orientation, hindering its reactivation efficacy. nih.gov Computational approaches are thus invaluable in the rational design of new, more effective enzyme reactivators based on the pyridine aldoxime scaffold. frontiersin.org

In silico Prediction of Physicochemical and Biological Properties

Computational, or in silico, methods have become indispensable tools in modern drug discovery and chemical research, allowing for the prediction of a compound's properties before its actual synthesis and experimental evaluation. elsevierpure.com These theoretical investigations provide valuable insights into the potential of a molecule as a drug candidate by modeling its physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities. For this compound, in silico studies are crucial for assessing its drug-likeness and predicting its biological effects.

Physicochemical Property Predictions

The physicochemical properties of a molecule are foundational to its behavior in a biological system. In silico tools can estimate a range of these properties for this compound. Key predicted parameters often include the octanol-water partition coefficient (logP), which indicates lipophilicity, aqueous solubility (logS), and molecular weight. nih.gov These predictions are typically based on the compound's structure and employ quantitative structure-property relationship (QSPR) models. nih.gov Such models utilize large datasets of experimentally determined properties to train algorithms that can then predict the properties of novel compounds. nih.gov For pyridine derivatives, these computational models are frequently used to assess their potential as therapeutic agents. researchgate.net

Interactive Table of Predicted Physicochemical Properties for this compound

| Property | Predicted Value Range | Significance |

| Molecular Weight ( g/mol ) | ~122.12 | Influences absorption and distribution. |

| logP (Octanol-Water Partition Coefficient) | 0.1 - 0.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability. |

| logS (Aqueous Solubility) | -1.0 to -0.5 | Predicts how well the compound dissolves in aqueous environments like blood plasma. |

| Hydrogen Bond Donors | 1 | Potential to form hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 2 | Potential to form hydrogen bonds with biological targets. |

| Polar Surface Area (Ų) | ~46.17 | Influences cell permeability and transport characteristics. |

Prediction of Biological Activities and ADMET Properties

Beyond physicochemical characteristics, computational methods are extensively used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of compounds like this compound. nih.gov Programs such as PASS (Prediction of Activity Spectra for Substances) can forecast a wide spectrum of biological activities based on the structural formula of a compound. researchgate.net For pyridine oximes, predicted activities can range from antimicrobial and antiviral to cardiovascular and anti-inflammatory effects. researchgate.netresearchgate.net

ADMET prediction is a critical component of in silico analysis, helping to identify potential liabilities of a drug candidate early in the discovery process. nih.govmdpi.com These predictions can include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicities such as carcinogenicity or cardiotoxicity (e.g., hERG inhibition). nih.govmdpi.com For instance, studies on related pyridine derivatives have shown predictions of good intestinal absorption and varying levels of CYP enzyme inhibition. mdpi.com

Interactive Table of Predicted Biological and ADMET Properties for this compound

| Property | Predicted Outcome | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited effects on the central nervous system. |

| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. nih.gov |

| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmias. mdpi.com |

| Carcinogenicity | Negative | Predicted to be non-carcinogenic. nih.govmdpi.com |

| Drug-Likeness (e.g., Lipinski's Rule of Five) | Favorable | Meets general criteria for an orally active drug. mdpi.com |

Vi. Biological and Medicinal Chemistry Applications

Acetylcholinesterase (AChE) Reactivation and Organophosphate Antidotism

The primary therapeutic application of Pyridine-2-aldoxime (B213160) and its derivatives lies in their ability to reactivate acetylcholinesterase that has been inhibited by organophosphate compounds. This reactivation is a critical component of the medical countermeasures against poisoning by nerve agents and pesticides.

Mechanism of Cholinesterase Reactivation by this compound and its Derivatives

The mechanism of AChE reactivation by this compound and its derivatives is a nucleophilic attack on the phosphorus atom of the organophosphate bound to the serine residue in the active site of the enzyme. Organophosphates phosphorylate a serine hydroxyl group within the AChE active site, forming a stable covalent bond that inactivates the enzyme.

The oxime group (-CH=NOH) of the reactivator, in its deprotonated oximate form (-CH=NO⁻), acts as a potent nucleophile. This oximate attacks the electrophilic phosphorus atom of the phosphyl-AChE conjugate. This attack forms a transient intermediate, which then rapidly breaks down, releasing the regenerated, active acetylcholinesterase and a phosphylated oxime. The positively charged quaternary nitrogen in the pyridinium (B92312) ring of these reactivators helps to correctly orient the molecule within the active site of the inhibited enzyme, facilitating the nucleophilic attack.

Structure-Activity Relationship (SAR) Studies for Reactivator Potency

The effectiveness of this compound derivatives as AChE reactivators is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been crucial in designing more potent and broad-spectrum reactivators. Key structural features that influence reactivation potency include:

Position of the Oxime Group: The position of the aldoxime group on the pyridine (B92270) ring is a critical determinant of reactivation efficacy. For instance, 2-pyridine aldoxime (2-PAM) is a more potent reactivator than its 4-pyridine aldoxime (4-PAM) isomer for certain organophosphates.

Nature of the Quaternary Nitrogen Substituent: The substituent on the quaternary nitrogen of the pyridine ring influences the molecule's stability, solubility, and interaction with the enzyme's active site.

Bis-pyridinium Linker: In bis-pyridinium oximes, where two pyridinium rings are connected by a linker, the length and nature of this linker significantly impact the reactivation rate. An optimal linker length can allow the molecule to span the active site gorge of AChE, interacting with both the catalytic and peripheral anionic sites, thereby enhancing binding and reactivation.

Substituents on the Pyridine Ring: The addition of substituents to the pyridine ring can modulate the pKa of the oxime group, its nucleophilicity, and its steric and electronic properties, all of which affect reactivation potency. For example, methyl substitutions at the 4- and 6-positions of 2-PAM have been shown to enhance reactivation efficiency. Halogen substitutions have also been explored to lower the pKa and enhance oximate formation, with a fluorine at the C3 position showing promising results for some organophosphate surrogates mdpi.comnih.gov.

| Compound | Structural Modification | Target | Reactivation Potency (% Reactivation or kr value) |

|---|---|---|---|

| 2-PAM | Standard | Paraoxon-inhibited AChE | ~13% reactivation |

| 4-Met-2-PAM | Methyl group at C4 | Paraoxon-inhibited AChE | 67% reactivation at 18.8 µM |

| 6-Met-2-PAM | Methyl group at C6 | Paraoxon-inhibited AChE | 43% reactivation at 18.8 µM |

| C3-Fluoro-2-PAM | Fluorine at C3 | NEMP-inhibited hrAChE | Higher kr than 2-PAM |

| C3-Chloro-2-PAM | Chlorine at C3 | NEMP-inhibited hrAChE | Higher affinity (lower KD) than 2-PAM |

Pharmacokinetic and Pharmacodynamic Evaluation of Reactivators

The in vivo efficacy of this compound reactivators is determined by their pharmacokinetic and pharmacodynamic properties. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of the drug, while pharmacodynamics relates to its mechanism of action and therapeutic effect.

Standard pyridinium oximes like Pralidoxime (B1201516) (2-PAM) generally exhibit a short plasma half-life, requiring frequent administration to maintain therapeutic concentrations. For example, the half-life of 2-PAM in rats is less than two hours nih.govnih.gov. In contrast, newer, more lipophilic derivatives have been developed with significantly longer half-lives. For instance, a novel substituted phenoxyalkyl pyridinium oxime, designated as Oxime 20, displayed a plasma half-life of about 5 hours in rats nih.govnih.gov. The clearance of these compounds from the body is another critical parameter, with slower clearance potentially allowing for less frequent dosing. The metabolism of these oximes is also a key consideration, as it can influence their efficacy and potential for toxicity.

| Compound | Animal Model | Tmax (hr) | Cmax (ng/mL) | Half-life (hr) | Clearance (mL/hr/kg) |

|---|---|---|---|---|---|

| 2-PAM | Rat | - | - | < 2 | - |

| Oxime 15 | Rat (female) | 0.25 | 29100 | 2.8 | - |

| Oxime 20 | Rat (female) | 0.5 | 21000 | 5.3 | - |

| Oxime 55 | Rat (female) | 0.5 | 24100 | 3.8 | - |

| K-203 | Rat | 0.25 | - | - | - |

| K-867 | Rat | 0.25-0.5 | - | - | - |

| K-870 | Rat | 0.25-0.5 | - | - | - |

Efficacy against Specific Organophosphate Nerve Agents and Pesticides

The efficacy of this compound derivatives varies significantly depending on the specific organophosphate inhibitor. A universal reactivator effective against all nerve agents and pesticides has yet to be developed. For example, Pralidoxime (2-PAM) is effective in reactivating AChE inhibited by nerve agents like sarin and VX, but it is largely ineffective against tabun and soman.

Newer generations of oximes have been synthesized to broaden the spectrum of activity. For instance, certain bis-pyridinium oximes have shown improved efficacy against tabun-inhibited AChE. The in vitro reactivation potency is often measured as the percentage of enzyme activity restored or as a second-order rate constant (kr). Research has shown that some novel oximes can achieve significantly higher reactivation rates compared to standard treatments for specific organophosphate-enzyme complexes.

| Reactivator | Organophosphate | Enzyme Source | Reactivation Efficacy (% or kr value) |

|---|---|---|---|

| Pralidoxime (2-PAM) | Sarin | Rat Brain AChE | Effective |

| Pralidoxime (2-PAM) | Tabun | Rat Brain AChE | Ineffective |

| Obidoxime | Tabun | Rat Brain AChE | Effective |

| HI-6 | Sarin | Rat Brain AChE | Highly Effective |

| K033 | Cyclosarin (B1206272) | Rat Brain AChE | Potent Reactivator |

| K048 | Tabun | Rat Brain AChE | Comparable to Obidoxime |

| Oxime 5B | Cyclosarin-inhibited BChE | Human BChE | kr = 34,120 M⁻¹ min⁻¹ |

| Oxime 16C | Sarin-inhibited BChE | Human BChE | 2-fold higher rate than Obidoxime |

Blood-Brain Barrier Penetration Studies of this compound Derivatives

A major limitation of traditional pyridinium aldoxime reactivators is their poor ability to cross the blood-brain barrier (BBB) nih.gov. This is due to their permanent positive charge, which restricts their passage into the central nervous system (CNS). Consequently, these reactivators are largely ineffective at reversing AChE inhibition within the brain, where organophosphate-induced neurotoxicity can lead to seizures and long-term neurological damage.

Significant research efforts have focused on developing derivatives of this compound with enhanced BBB penetration. Strategies to improve CNS delivery include increasing the lipophilicity of the molecule. For example, the development of substituted phenoxyalkyl pyridinium oximes was aimed at increasing lipophilicity to counterbalance the positive charge of the quaternary ammonium (B1175870) nih.gov. Studies have shown that some of these novel, more lipophilic oximes can achieve higher concentrations in the brain compared to standard reactivators. The brain-to-plasma concentration ratio is a key parameter used to assess BBB penetration. For example, Oxime 20 showed an increasing brain-to-plasma concentration ratio over the initial two hours after administration in male rats nih.govnih.gov.

| Compound | Animal Model | Brain Concentration (ng/g) | Brain/Plasma Ratio | Notes |

|---|---|---|---|---|

| 2-PAM | Rat | - | ~1-10% of plasma concentration | Poor BBB penetration |

| Obidoxime | Rat | - | ~3-5% of plasma concentration | Poor BBB penetration |

| HI-6 | Rat | - | ~10% of plasma concentration | Limited BBB penetration |

| Oxime 15 | Rat (male) | 390.3 ± 165.8 (at 30 min) | - | Demonstrates brain penetration |

| Oxime 20 | Rat (male) | - | Increasing ratio over 2 hours | Enhanced brain penetration |

Enzyme Inhibition Studies

While the primary therapeutic action of this compound derivatives is the reactivation of inhibited AChE, these compounds can also act as inhibitors of cholinesterases themselves. The inhibitory potency of these oximes is an important consideration in their development, as excessive inhibition could counteract their beneficial reactivating effects or lead to unwanted side effects.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Structure-activity relationship studies have shown that the structural features influencing reactivation potency also affect inhibitory activity. For instance, in a series of bis-pyridinium reactivators, the length of the linker between the two pyridinium rings was found to correlate with AChE inhibition, with longer linkers generally leading to lower IC50 values (i.e., greater inhibitory potency). Some novel oximes have been found to be potent inhibitors of AChE, which could limit their therapeutic window upol.cz. For example, the hybrid tetrahydroacridine pyridinaldoxime reactivator, KM297, exhibited strong cholinesterase inhibition potency upol.cz.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 2-PAM | hrAChE | 45,000 |

| KM297 | hAChE | Potent inhibitor |

| Carbamate 8 | hAChE | 0.153 |

| Carbamate 11 | hBChE | 0.828 |

Inhibition of Prolyl-4-hydroxylase

Research has indicated that this compound can function as an inhibitor of prolyl-4-hydroxylase, an enzyme crucial for the biosynthesis of collagen. This inhibitory action makes it a valuable compound for studying collagen formation and related fibrotic diseases. The ability of this compound to interfere with this enzymatic process highlights its potential as a lead compound for the development of novel therapeutic agents targeting conditions characterized by excessive collagen deposition.

Mechanistic Insights into Other Enzyme Interactions

Beyond its effects on prolyl-4-hydroxylase, this compound is well-known for its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates. Organophosphates are a class of compounds commonly found in pesticides and nerve agents, and their toxicity stems from the irreversible phosphorylation of the serine residue in the active site of AChE. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.

The mechanism of AChE reactivation by this compound involves its aldoxime group. This group acts as a strong nucleophile that attacks the phosphorus atom of the organophosphate bound to the enzyme's active site. This interaction leads to the formation of a phosphorylated oxime and the regeneration of the active, functional acetylcholinesterase. This ability to restore the normal function of a critical enzyme is a cornerstone of its use as an antidote for organophosphate poisoning.

Antimicrobial and Cytotoxic Activities

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activities. Studies have shown their efficacy against various strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. The antimicrobial properties of these compounds are often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt microbial cell membranes.

Phosphorus-containing derivatives of pyridine oximes have been synthesized and screened for their in vitro antimicrobial activity. These compounds exhibited high antibacterial and antifungal activities at very low concentrations, ranging from 0.1 to 2.1 μg/mL. researchgate.net Their effectiveness against both Gram-positive (e.g., Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli and Salmonella typhimurium), as well as fungal strains like Candida albicans and Candida glabrata, underscores their potential as broad-spectrum antimicrobial agents. researchgate.net In silico molecular docking studies suggest that these compounds may exert their effects by interacting with key microbial enzymes, such as the FabH enzyme. researchgate.net

Table 1: Antimicrobial Spectrum of this compound Derivatives

| Microorganism | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Active |

| Bacillus subtilis | Gram-positive bacteria | Active |

| Escherichia coli | Gram-negative bacteria | Active |

| Salmonella typhimurium | Gram-negative bacteria | Active |

| Candida albicans | Fungus | Active |

| Candida glabrata | Fungus | Active |

Metal complexes of this compound have been extensively evaluated for their cytotoxic and anticancer properties. These complexes, particularly those involving platinum and palladium, have shown promising activity against a variety of cancer cell lines. researchgate.netresearchgate.net The coordination of the this compound ligand to a metal center can enhance its biological activity, leading to more potent anticancer effects.

For instance, several palladium and platinum complexes incorporating pyridine-2-carbaldehyde-oxime have been synthesized and tested against breast cancer (MCF-7, T47D) and colon cancer (HCT116) cell lines. researchgate.net These complexes have demonstrated significant cytotoxicity, with some exhibiting lower IC50 values than the established anticancer drug cisplatin. researchgate.net The selective index (SI) for these complexes was found to be greater than two for all tested cancer cell lines, indicating a degree of selectivity for cancer cells over normal cells. researchgate.net

Luminescent platinum(II) complexes featuring the this compound ligand have also been explored for their in vitro cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net These studies revealed that the complexes could inhibit cancer cell proliferation at very low concentrations. researchgate.net

Table 2: Cytotoxic Activity of this compound Metal Complexes

| Complex | Cancer Cell Line | IC50 Value |

|---|---|---|

| [Pd(SCN)2(4-Acpy)2] (1) | MCF-7 (Breast) | Lowest among tested complexes |

| [Pd(N3)2(4-Acpy)2] (2) | T47D (Breast) | Lowest among tested complexes |

| [Pt(SCN)2(paO)2] (4) | HCT116 (Colon) | Highest effectiveness |

| Platinum(II) Complex (Pt1) | MCF-7 (Breast) | Low concentration inhibition |

| Platinum(II) Complex (Pt1) | MDA-MB-231 (Breast) | Low concentration inhibition |

The anticancer activity of many metal complexes, including those of this compound, is often linked to their ability to interact with DNA. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. The primary modes of non-covalent interaction are intercalation, groove binding, and external electrostatic binding.

Metal complexes of pyridine derivatives have been shown to bind to DNA, with the mode of binding being influenced by the structure of the ligand and the nature of the metal ion. For example, copper(II) complexes with pyridine-benzimidazole-based ligands have been found to bind strongly to DNA, primarily through intercalation. nih.gov This intercalative binding is supported by absorption spectral titration, ethidium bromide displacement assays, and circular dichroism spectroscopy. nih.gov Such interactions can lead to DNA cleavage, as observed in studies with pBR322 DNA. nih.gov

Zinc(II) complexes with 3-pyridine aldoxime have also been investigated for their DNA binding properties. nih.gov DNA mobility shift assays have been used to determine the in vitro effect of these complexes on the integrity and electrophoretic mobility of plasmid DNA. nih.gov The planar nature of the pyridine ligand in these complexes is thought to facilitate their interaction with the DNA double helix.

Molecular Interactions with Biological Substrates

The biological activities of this compound and its derivatives are a direct result of their molecular interactions with various biological substrates. These interactions are governed by the compound's structural features, including the aromatic pyridine ring, the nucleophilic oxime group, and its ability to act as a chelating agent for metal ions.

Molecular docking studies have been employed to understand the interactions of pyridine derivatives at the molecular level. For instance, the antimicrobial activity of some pyridine oxime derivatives has been rationalized through docking studies with the FabH enzyme active site, predicting possible binding modes and energies. researchgate.net Similarly, the anticancer potential of novel pyridine derivatives has been linked to their effective binding to the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

The interaction with proteins is another crucial aspect of the biological profile of these compounds. The incorporation of pyridine moieties into drug candidates has been investigated as a strategy to modulate plasma protein binding, which can in turn affect the bioavailability and central nervous system exposure of a drug. nih.gov

Complex Formation with Sterols (e.g., Cholestanol, Lanosterol, 7-Dehydrocholesterol)

This compound, particularly in its methylated form as this compound methyl chloride (2-PAM-Cl), has been the subject of studies investigating its interaction with various sterols. These interactions are of interest due to the potential for sterols to act as carriers for the oxime. The formation of non-covalent complexes between 2-PAM-Cl and sterols such as cholestanol, lanosterol, and 7-dehydrocholesterol has been primarily evidenced through infrared (IR) spectral studies.

The principal mechanism governing the formation of these complexes is hydrogen bonding. This interaction typically occurs between the hydroxyl group (-OH) of the sterol and the aldoxime group (-CH=N-OH) of this compound. Spectral analyses, such as Fourier-transform infrared (FTIR) spectroscopy, have provided evidence for this complexation through observable shifts in the vibrational frequencies of the involved functional groups.

In the case of the interaction between 2-PAM-Cl and cholestanol , comparative analysis of their individual and combined spectra indicates that the formation of a complex is mediated by hydrogen bonding. This is supported by shifts in the wavenumber and changes in the integrated intensities of the bands corresponding to the O-H stretching vibrations.

Similarly, studies on the interaction of 2-PAM-Cl with lanosterol and 7-dehydrocholesterol have also demonstrated complex formation. For 7-dehydrocholesterol, the interaction is characterized by hydrogen bonding. In the case of lanosterol, in addition to hydrogen bonding, the possibility of a π-π stacking interaction has been suggested, which would further contribute to the stability of the complex. The spectral data, including the shifts in O-H stretching vibrations and the increase in their integrated intensities, confirm the formation of these complexes. A theoretical study on the interaction between 2-PAM-Cl and the related sterol, cholesterol, calculated the enthalpy of association to be approximately -3.32 kcal/mol, which is consistent with the formation of a weak hydrogen bond. unibuc.ro

The following tables summarize the key findings from spectral studies on the complex formation between this compound methyl chloride and these sterols.

Table 1: Spectral Evidence for Complex Formation between this compound Methyl Chloride and Sterols

| Sterol | Method of Analysis | Key Spectral Observations | Type of Interaction |

| Cholestanol | FTIR Spectroscopy | Shifts in the wavenumber and changes in integrated intensities of O-H stretching vibration bands. | Hydrogen Bonding |

| Lanosterol | FTIR Spectroscopy | Shift of O-H stretching vibration and an increase in their integrated intensities. | Hydrogen Bonding and potential π-π interaction |

| 7-Dehydrocholesterol | FTIR Spectroscopy | Shift of O-H stretching vibration and an increase in their integrated intensities. | Hydrogen Bonding |

Table 2: Observed FTIR Spectral Data for O-H Stretching Vibrations

| Compound/Mixture | O-H Stretching Vibration Band Position (cm⁻¹) |

| This compound methyl chloride (2-PAM-Cl) | 3694 |

| Lanosterol | 3423 |

| 2-PAM-Cl and Lanosterol Mixture | 3436 |

| 7-Dehydrocholesterol | 3453 |

Note: Data is compiled from published spectral analyses. The shift in the band position upon mixture is indicative of complex formation.

Role in Biological Transport and Receptor Targeting

The formation of complexes between this compound and sterols has led to theoretical considerations about the role of these sterols in the biological transport and receptor targeting of the oxime. This compound and its derivatives, such as 2-PAM-Cl, are known for their use as reactivators of acetylcholinesterase inhibited by organophosphorus compounds. However, their efficacy can be limited by factors such as poor penetration of the blood-brain barrier.

The hydrophobic nature of sterols allows them to interact with and traverse lipid-rich biological membranes. It has been proposed that by forming a non-covalent complex, a sterol molecule could act as a carrier for this compound, enhancing its transport across cellular membranes. This concept is based on the principle of increasing the lipophilicity of the oxime through its association with the sterol. A theoretical study on the 2-PAM-cholesterol complex noted that while cholesterol has a pronounced hydrophobic character and good solubility in lipid membranes, 2-PAM is soluble in both lipid and aqueous phases, suggesting that their complex could modulate membrane permeability. unibuc.ro

While direct experimental evidence for the biological transport of these specific this compound-sterol complexes is limited, the broader field of drug delivery provides a strong basis for this hypothesis. Sterols, particularly cholesterol, are fundamental components of various drug delivery systems, such as liposomes and nanoparticles. These carrier systems are designed to encapsulate therapeutic agents and improve their delivery to specific sites in the body. Furthermore, the surface of these sterol-containing carriers can be modified with ligands to achieve active receptor targeting. For instance, cholesterol glycoconjugates are being explored for targeted liposomal drug delivery.